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Compound of Interest

Compound Name: 1-Hydroxypentan-3-one

Cat. No.: B13458335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-hydroxy-3-

pentanone, a key organic compound with applications in various scientific domains. This

document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and

interpretation of these findings.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1-hydroxy-3-

pentanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data (Experimental)

An experimental ¹³C NMR spectrum for 1-hydroxy-3-pentanone has been reported in the

Human Metabolome Database (HMDB).[1] The chemical shifts provide insight into the carbon

framework of the molecule.
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Carbon Atom Chemical Shift (ppm)

C1 58.06

C2 43.15

C3 213.12

C4 36.19

C5 7.61

¹H NMR Data (Predicted)

While experimental ¹H NMR data with detailed coupling constants is not readily available in

public databases, predicted data offers valuable information for structural confirmation. The

predicted spectrum suggests the following chemical shifts.

Proton(s)
Predicted Chemical Shift
(ppm)

Multiplicity (Predicted)

H on C1 (-CH₂OH) ~3.7 Triplet

H on C2 (-C(=O)CH₂-) ~2.7 Triplet

H on C4 (-CH₂CH₃) ~2.5 Quartet

H on C5 (-CH₃) ~1.0 Triplet

OH Variable Singlet

Infrared (IR) Spectroscopy
Specific experimental IR data for 1-hydroxy-3-pentanone is not widely available in public

spectral databases. However, based on the functional groups present (a hydroxyl group and a

ketone), the following characteristic absorption bands are expected:
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Functional Group
Expected Absorption
Range (cm⁻¹)

Description

O-H (Alcohol) 3500-3200 Broad

C-H (Alkyl) 3000-2850 Medium to Strong

C=O (Ketone) 1715-1700 Strong

C-O (Alcohol) 1260-1000 Medium to Strong

Mass Spectrometry (MS)
Detailed experimental mass spectrometry data, including a full fragmentation pattern for 1-

hydroxy-3-pentanone, is not readily available in major public databases. The nominal mass of

the molecule is 102 g/mol . Common fragmentation patterns for ketones include α-cleavage

and McLafferty rearrangement. For 1-hydroxy-3-pentanone, potential fragments could arise

from the loss of an ethyl group, a propyl group, or through cleavage adjacent to the hydroxyl

group.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. These protocols are based on standard laboratory practices for the analysis

of organic compounds like ketones.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-hydroxy-3-pentanone in a suitable

deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube. The

concentration should be adjusted to ensure a good signal-to-noise ratio.

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set

include the spectral width, acquisition time, relaxation delay, and the number of scans.
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For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the

spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually

required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts

are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1-hydroxy-3-pentanone, the spectrum can be

obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g.,

CCl₄) that has minimal IR absorption in the regions of interest.

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded.

Then, the sample is placed in the beam path, and the sample spectrum is acquired. The final

spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 1-hydroxy-3-pentanone, Gas

Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is

injected into a gas chromatograph, where it is vaporized and separated from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Ionization (EI) is a standard method for generating ions.

Mass Analysis: The resulting ions are then accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Data Interpretation Workflow
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The following diagram illustrates the general workflow for acquiring and interpreting

spectroscopic data for a compound like 1-hydroxy-3-pentanone.
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Caption: A generalized workflow for the acquisition, processing, and analysis of spectroscopic

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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